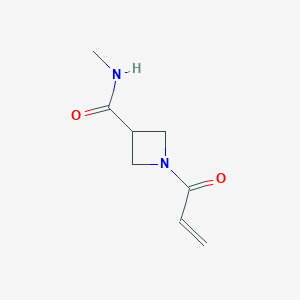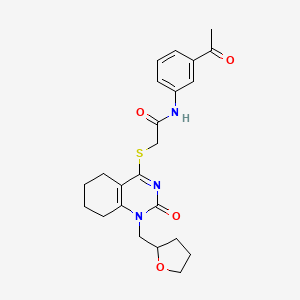
4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The structure also includes a benzenesulfonamide moiety.Chemical Reactions Analysis
While specific chemical reactions involving 4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide are not detailed in the available resources, similar compounds have been synthesized via intramolecular cyclization reactions .Scientific Research Applications
Anticancer Activity
4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide: and its derivatives have been investigated for their potential as anticancer agents. Specifically, a series of novel compounds were synthesized and evaluated in vitro against the NCI-60 cell line panel by the US National Cancer Institute (NCI). The most prominent compound demonstrated remarkable activity against 13 human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers, at low micromolar GI50 levels (ranging from 1.9 to 3.0 μM) .
Anti-Yeast Properties
In a related context, the compound’s analogs containing a methyl group in the 4-position of the 1-phthalazinone system were explored. These derivatives, such as 2-alkylthio-4-chloro-5-methyl-N-[imino-(4-methyl-1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides , exhibited anti-yeast activity .
Triazolone Ring Systems
The compound’s structure includes a triazolone ring, which has been associated with various biological activities. Triazolones have been reported as anti-inflammatories, NK1 antagonists, inhibitors of tumor necrosis factor-α-converting enzyme (TACE), and anti-tumor agents. Additionally, they serve as molecular chaperone Hsp90 inhibitors, currently undergoing clinical trials for several human cancers .
Inhibition of Carbonic Anhydrase
A significant mechanism of action for aryl/heteroarylsulfonamides, including this compound, involves the inhibition of carbonic anhydrase isozymes. This property may contribute to their antitumor effects .
Other Biological Properties
Historically, aryl- and heteroarylsulfonamides have demonstrated diverse biological properties, including antimicrobial and antiviral activities. Researchers have explored their potential in disrupting cell cycle progression, inhibiting angiogenesis, and suppressing transcriptional activators .
Structural Novelty
Recent studies have highlighted structurally novel arylsulfonamide derivatives with substantial anticancer activities. The synthesis and evaluation of this compound and its analogs contribute to this growing body of knowledge .
Mechanism of Action
Target of Action
Similar compounds, such as sulfonamides, have been known to inhibit carbonic anhydrase isozymes , which play a crucial role in regulating pH and fluid balance in the body.
Mode of Action
For instance, sulfonamides are known to inhibit the activity of carbonic anhydrase isozymes, disrupting the balance of pH and fluid in the body .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that it may affect pathways related to ph and fluid balance, due to its potential inhibition of carbonic anhydrase isozymes .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may disrupt the balance of ph and fluid in the body by inhibiting the activity of carbonic anhydrase isozymes .
properties
IUPAC Name |
4-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-14-6-8-16(9-7-14)24(22,23)19-11-13-10-17(21)20(12-13)15-4-2-1-3-5-15/h1-9,13,19H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYSTUGZPQTFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(pyridin-4-ylmethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2753111.png)
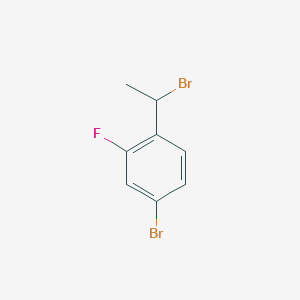
![(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol](/img/structure/B2753114.png)
![1-(4-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2753115.png)
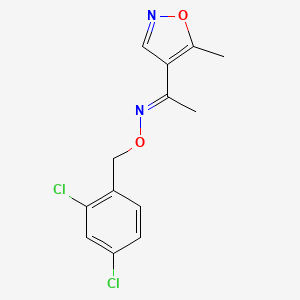
![tert-butyl N-{2-[(2-aminoethyl)amino]ethyl}-N-methylcarbamate](/img/structure/B2753119.png)
![2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2753120.png)
![ethyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2753121.png)
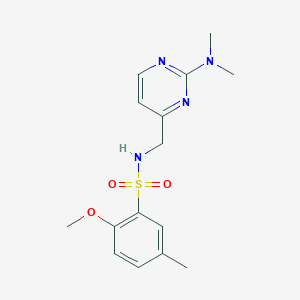
![4-{2-[(4-Methoxyphenyl)methyl]pyrrolidine-1-carbonyl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2753123.png)
![6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B2753126.png)
